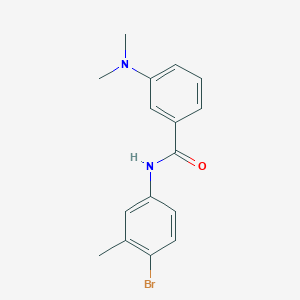

![molecular formula C16H24N2O5S2 B5516210 7-{[2-(甲氧基甲基)吡咯烷-1-基]磺酰基}-2-(甲基磺酰基)-1,2,3,4-四氢异喹啉](/img/structure/B5516210.png)

7-{[2-(甲氧基甲基)吡咯烷-1-基]磺酰基}-2-(甲基磺酰基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to this one often involves multi-step chemical reactions that include the formation of tetrahydroisoquinoline cores, introduction of sulfonyl groups, and the addition of methoxymethyl and methylsulfonyl moieties. These processes require precise control of reaction conditions to ensure the desired specificity and yield. For instance, Grunewald et al. (2005) explored the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, demonstrating the complexity involved in incorporating sulfonyl groups into the tetrahydroisoquinoline framework (Grunewald, Romero, & Criscione, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a heterocyclic ring containing nitrogen. The sulfonyl groups attached to this core significantly influence its chemical behavior, making it a crucial aspect of molecular structure analysis. The presence of methoxymethyl and methylsulfonyl groups further adds to the complexity, impacting the molecule's polarity, solubility, and potential interactions with biological molecules.

Chemical Reactions and Properties

Compounds within this category can undergo various chemical reactions, particularly those involving sulfonyl groups. These reactions can include sulfonation, reduction, and nucleophilic substitution, which are critical for modifying the compound's chemical properties for specific applications. The tetrahydroisoquinoline moiety also opens up avenues for cyclization reactions, which can lead to the formation of complex polycyclic structures.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by the functional groups present. For instance, the sulfonyl groups tend to increase solubility in polar solvents, whereas the tetrahydroisoquinoline core might contribute to higher melting points due to the rigid bicyclic structure.

Chemical Properties Analysis

Chemically, the compound exhibits properties typical of sulfonyl-containing compounds and tetrahydroisoquinolines. The reactivity of the sulfonyl groups, especially towards nucleophilic substitution, is a key aspect. The tetrahydroisoquinoline part may engage in electrophilic substitution reactions at the aromatic ring and participate in redox reactions involving the nitrogen in the heterocyclic ring.

科学研究应用

酶抑制和选择性

苯乙醇胺 N-甲基转移酶 (PNMT) 抑制

该化合物是 PNMT 的有效抑制剂,PNMT 是肾上腺素合成中至关重要的酶。与 α2-肾上腺素能受体相比,它对 PNMT 表现出高选择性,使其对于专注于神经递质调节的研究以及潜在的抑郁症或帕金森症治疗具有重要意义 (Grunewald 等人,1997)。

有效和选择性抑制剂的设计

该化合物的修饰导致了具有针对 PNMT 的增加的效力和选择性的衍生物的开发。这对于设计靶向特定酶而不影响其他酶的药物至关重要,这对于减少副作用至关重要 (Grunewald 等人,2005)。

化学合成和反应性

环加成反应

该化合物及其衍生物用于合成各种杂环化合物。例如,它与吡啶鎓 N-负离子反应对于创建具有药理学意义的不同结构至关重要 (Tominaga 等人,1992)。

结合和分子建模研究

了解该化合物与 PNMT 等酶的结合特性有助于分子建模,这在药物设计中至关重要。关于其结构如何影响结合的研究可以导致更有效的治疗剂的开发 (Grunewald 等人,2006)。

潜在药理学应用

- 穿透血脑屏障抑制剂的开发:调整该化合物的亲脂性导致了可以穿过血脑屏障的衍生物,为治疗中枢神经系统疾病开辟了可能性 (Romero 等人,2004)。

反应机理和衍生物

与异喹啉氧化物的反应机理

该化合物与异喹啉氧化物的反应及其机理的理解对于合成具有潜在治疗特性的新化合物具有价值 (Takeuchi 等人,1992)。

喹啉衍生物的生成

它在喹啉衍生物的合成中发挥作用,喹啉衍生物在药物化学中因其多样的生物活性而很重要 (Ukrainets 等人,2014)。

属性

IUPAC Name |

7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-23-12-15-4-3-8-18(15)25(21,22)16-6-5-13-7-9-17(24(2,19)20)11-14(13)10-16/h5-6,10,15H,3-4,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLOOVWJCOLYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)